molecular formula C12H21ClN2O B13949883 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B13949883
M. Wt: 244.76 g/mol
InChI Key: BCMKBJRODAOIDH-UHFFFAOYSA-N
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Description

2-Amino-1-(7-(chloromethyl)-2-azaspiro[44]nonan-2-yl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The final step involves the incorporation of the amino and propanone groups through amination and ketone formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The spirocyclic structure may also play a role in its biological activity by influencing its binding affinity and specificity .

Properties

Molecular Formula

C12H21ClN2O

Molecular Weight

244.76 g/mol

IUPAC Name

2-amino-1-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one

InChI

InChI=1S/C12H21ClN2O/c1-9(14)11(16)15-5-4-12(8-15)3-2-10(6-12)7-13/h9-10H,2-8,14H2,1H3

InChI Key

BCMKBJRODAOIDH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(C2)CCl)N

Origin of Product

United States

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